2-(Pyrrolidine-1-carbonyl)benzoic acid

Description

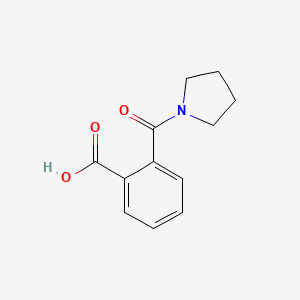

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEUWPGTKKABMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306295 | |

| Record name | 2-(Pyrrolidine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-43-8 | |

| Record name | 20320-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyrrolidine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Pyrrolidine-1-carbonyl)benzoic Acid: Properties, Synthesis, and Applications

Prepared by: Gemini Advanced Sciences Division

Abstract

2-(Pyrrolidine-1-carbonyl)benzoic acid is a benzoic acid derivative incorporating a pyrrolidine amide moiety. This structure confers a unique combination of rigidity from the benzene ring and three-dimensional character from the saturated heterocyclic pyrrolidine ring, making it a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via the acylation of pyrrolidine with phthalic anhydride, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds.[1][3] Its non-planar, saturated structure allows for efficient exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high target selectivity and optimized physicochemical properties.[1][2] this compound, also known by synonyms such as 2-(1-pyrrolidinylcarbonyl)benzoic acid, serves as a valuable building block that combines the features of the pyrrolidine motif with the versatile chemistry of a carboxylic acid and an aromatic core.[4][5] This guide aims to be a definitive resource, consolidating its known characteristics and providing practical, reproducible methodologies for its synthesis and characterization.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is foundational to its application. The key identifiers and computed physicochemical properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 20320-43-8 | PubChem[4] |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[4] |

| Molecular Weight | 219.24 g/mol | PubChem[4] |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O | PubChem[4] |

| InChIKey | QCEUWPGTKKABMR-UHFFFAOYSA-N | PubChem[4] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 429.8 °C at 760 mmHg (Predicted) | Alfa Chemistry[5] |

| Flash Point | 213.7 °C (Predicted) | Alfa Chemistry[5] |

| Density | 1.294 g/cm³ (Predicted) | Alfa Chemistry[5] |

| XLogP3 | 1.2 | PubChem[4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of a synthesized compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by several key absorption bands. A broad peak is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching vibrations will be prominent: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the tertiary amide, usually found at a lower wavenumber, around 1630-1660 cm⁻¹.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will display characteristic signals for the aromatic protons on the benzoic acid ring (typically between 7.0-8.2 ppm). The methylene protons of the pyrrolidine ring will appear as multiplets in the aliphatic region (approximately 1.8-3.6 ppm). A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, often downfield (>10 ppm).

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (amide and carboxylic acid) between 165-180 ppm. Aromatic carbons will resonate in the 120-140 ppm range, while the aliphatic carbons of the pyrrolidine ring will appear upfield, typically between 20-55 ppm.

-

-

Mass Spectrometry (MS) : The exact mass of the molecule is 219.08954328 Da.[4] Mass spectrometry analysis would show a molecular ion peak (M+) corresponding to this mass, along with characteristic fragmentation patterns.

Synthesis and Purification

The most direct and common synthesis of this compound is the nucleophilic ring-opening of phthalic anhydride with pyrrolidine. This reaction is efficient and proceeds under mild conditions.

Reaction Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring to form a carboxylate salt intermediate, which is then protonated during an acidic workup to yield the final carboxylic acid product.

Step-by-Step Experimental Protocol

Materials:

-

Phthalic Anhydride (C₈H₄O₃, MW: 148.1 g/mol )[8]

-

Pyrrolidine (C₄H₉N, MW: 71.12 g/mol )

-

Toluene or other suitable aprotic solvent (e.g., THF, Dichloromethane)

-

Hydrochloric Acid (HCl), 1M solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 eq) in toluene.

-

Rationale: Toluene is a good choice of solvent as it is aprotic and can effectively dissolve the starting anhydride without participating in the reaction. Its boiling point allows for heating if necessary to ensure the reaction goes to completion.

-

-

Addition of Nucleophile: While stirring the solution at room temperature, add pyrrolidine (1.0-1.1 eq) dropwise via a dropping funnel. An exothermic reaction may be observed.

-

Rationale: A slight excess of the amine ensures complete consumption of the limiting reagent, phthalic anhydride. Dropwise addition helps to control the exothermicity of the reaction.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if needed.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Acidify the aqueous layer by adding 1M HCl until the pH is approximately 1-2. This will precipitate the product.

-

Rationale: The product is a carboxylic acid, which is deprotonated and water-soluble under basic or neutral conditions. Acidification protonates the carboxylate, making the product neutral and significantly less soluble in water, causing it to precipitate or move into an organic layer upon extraction.

-

-

Isolation:

-

If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

-

Alternatively, the product can be extracted from the acidified aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a white solid.

Synthesis and Purification Workflow

Applications in Research and Drug Development

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are relevant to several areas of medicinal chemistry.

-

Building Block for Complex Molecules: Its bifunctional nature (a carboxylic acid and a stable amide) makes it an ideal starting point for constructing more complex molecules. The carboxylic acid can be converted into esters, other amides, or reduced to an alcohol, providing numerous handles for further chemical modification.

-

Scaffold for Bioactive Compounds: The pyrrolidine ring is a key component in drugs targeting the central nervous system, as well as in anti-inflammatory and antidiabetic agents.[2][3] This compound serves as a readily available scaffold to which other pharmacophoric elements can be attached, enabling the creation of libraries of new chemical entities for screening. For instance, related structures like 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid are investigated for their potential anti-inflammatory and analgesic effects.[9]

-

Intermediate in API Synthesis: It can function as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, related aminobenzoic acids are used to create complex molecules like Ertapenem, an antibiotic.[10]

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound and its precursors. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical compound. Its straightforward synthesis from commercially available starting materials, combined with its useful bifunctional structure, establishes it as a key building block for organic synthesis and medicinal chemistry. The information and protocols provided in this guide offer researchers and drug development professionals a solid foundation for utilizing this compound in their work, paving the way for the discovery of novel and complex molecular architectures.

References

- PubChem. This compound | C12H13NO3 | CID 300501. National Center for Biotechnology Information.

- National Institutes of Health (NIH). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid.

- Royal Society of Chemistry. Supplementary Information.

- PubChem. 2-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 12707331. National Center for Biotechnology Information.

- MySkinRecipes. 2-(1-Pyrrolidinyl)benzoic Acid.

- Iraqi Academic Scientific Journals. SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID.

- ResearchGate. Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids.

- Wikipedia. Phthalic anhydride.

- University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.

- Google Patents. US1645180A - Process for producing benzoic acid from phthalic anhydride.

- BYJU'S. Preparation of Phthalimide.

- Molbase. 2-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID | CAS 893615-46-8.

- Human Metabolome Database. Showing metabocard for 2-Pyrrolidinone (HMDB0002039).

- IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information.

- ERIC. Spectroscopy Data for Undergraduate Teaching.

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. This compound | C12H13NO3 | CID 300501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 3-[[[(2S,4S)-4-Mercapto-1-(4-nitrobenzyloxy)carbonyl-2-pyrrolidinyl]carbonyl]amino]benzoic acid | 202467-69-4 [chemicalbook.com]

An In-Depth Technical Guide to 2-(Pyrrolidine-1-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Pyrrolidine-1-carbonyl)benzoic acid (CAS Number: 20320-43-8), a versatile building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and its burgeoning role in the development of novel therapeutics. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance as a privileged scaffold.[2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and improved pharmacological profiles.[1] this compound, which incorporates this key heterocyclic motif, serves as a valuable intermediate for creating a diverse array of complex molecules with potential therapeutic applications.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20320-43-8 | PubChem[4] |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[4] |

| Molecular Weight | 219.24 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Boiling Point | 429.8°C at 760 mmHg (Predicted) | Alfa Chemistry[5] |

| Density | 1.294 g/cm³ (Predicted) | Alfa Chemistry[5] |

| XLogP3 | 1.2 | PubChem[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and pyrrolidine. This reaction is a classic example of ring-opening of an anhydride by an amine.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. First, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an amide functional group. Subsequent workup with acid protonates the carboxylate to yield the final product.

Caption: General synthesis of this compound.

Experimental Protocol

Materials:

-

Phthalic anhydride (1.0 eq)

-

Pyrrolidine (1.05 eq)

-

Toluene (or other suitable aprotic solvent like THF or Dioxane)

-

Hydrochloric acid (1M aqueous solution)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in toluene.

-

Addition of Pyrrolidine: Slowly add pyrrolidine (1.05 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Cooling and Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer with 1M HCl to remove any unreacted pyrrolidine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the phthalic anhydride.

-

Aprotic Solvent: Toluene is used as it is an aprotic solvent that will not interfere with the reaction and has a suitable boiling point for reflux.

-

Acid Wash: The wash with dilute HCl is crucial to remove the basic pyrrolidine, simplifying the purification process.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the pyrrolidine ring, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear as a multiplet in the range of 7.4-8.2 ppm. The pyrrolidine protons will appear as multiplets in the upfield region, typically between 1.8-3.6 ppm. The carboxylic acid proton will be a downfield singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (amide and carboxylic acid): Strong absorptions in the range of 1680-1720 cm⁻¹.

-

C-N stretch (amide): An absorption band around 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification can be performed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. Detection is typically carried out using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.

Reactivity and Applications in Drug Discovery

The carboxylic acid and the amide functionalities of this compound are key handles for further chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the aromatic ring can undergo electrophilic substitution reactions.

While direct therapeutic applications of this compound itself are not widely reported, its role as a crucial intermediate is significant. It serves as a starting material for the synthesis of more complex molecules with diverse pharmacological activities. The pyrrolidine moiety is known to be a key pharmacophore in drugs targeting the central nervous system, and as such, this compound is a valuable building block for the synthesis of novel CNS agents.[3]

Caption: Potential applications of this compound derivatives.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the presence of the privileged pyrrolidine scaffold and reactive functional groups, makes it an attractive starting material for the creation of diverse chemical libraries and the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit the potential of this important chemical entity.

References

- PubChem. This compound.

- FAQ. What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. [Link]

- Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.

- CHIMIA. (2011). One-Pot Pyrrolidine-Catalyzed Synthesis of Benzopyrans, Benzothiopyranes, and Dihydroquinolidines. 65(9), 695-698.

- Hudlicky, T., Adams, D. R., van Kempen, J., & Hudlicky, J. R. (2014). Chemoenzymatic Approach to Synthesis of Hydroxylated Pyrrolidines from Benzoic Acid. HETEROCYCLES, 88(2), 937.

- MySkinRecipes. 2-(1-Pyrrolidinyl)benzoic Acid. [Link][3]

- PubChem. 2-(2-Methylpyrrolidine-1-carbonyl)benzoic acid.

- Google Patents. (2016).

- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- Google Patents. (2016).

- National Institutes of Health. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. [Link][6]

- NIST. 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link][1]

- National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. (2019). The synthetic method of N-Boc-3- pyrrolidine formaldehyde (CN106588738B).

- National Institutes of Health. (2023). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

- PubChem. 2-(Pyrrolidin-1-yl)benzoic acid.

- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8504.

- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. enamine.net [enamine.net]

- 3. 2-(1-Pyrrolidinyl)benzoic Acid [myskinrecipes.com]

- 4. This compound | C12H13NO3 | CID 300501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyrrolidine-1-carbonyl)benzoic Acid: Synthesis, Structure, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Pyrrolidine-1-carbonyl)benzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its molecular characteristics, a robust synthesis protocol, and the scientific rationale behind its versatile applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's properties and potential.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic organic compound featuring a benzoic acid moiety substituted at the ortho position with a pyrrolidine-1-carbonyl group. This unique structural arrangement imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.

The molecular formula for this compound is C₁₂H₁₃NO₃.[1] Its structure combines the rigidity of the benzene ring with the conformational flexibility of the saturated five-membered pyrrolidine ring. The presence of both a carboxylic acid and a tertiary amide functional group allows for a diverse range of chemical transformations.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 20320-43-8 | [2] |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O | [1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 429.8 °C at 760 mmHg | [2] |

| Density | 1.294 g/cm³ | [2] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound is most effectively and commonly achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and pyrrolidine. This method is advantageous due to the high reactivity of the anhydride and the ready availability of the starting materials. The reaction proceeds via a ring-opening mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the desired amic acid.

Causality Behind Experimental Choices

-

Choice of Reactants: Phthalic anhydride serves as an excellent electrophile due to the electron-withdrawing nature of the two carbonyl groups, which polarizes the carbonyl carbons and makes them susceptible to nucleophilic attack. Pyrrolidine is a secondary amine and a potent nucleophile, ensuring an efficient reaction.

-

Solvent Selection: A polar aprotic solvent such as toluene is often employed to facilitate the dissolution of the reactants and to allow for heating to drive the reaction to completion.

-

Temperature Control: The reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then heated to ensure complete conversion.

-

Work-up Procedure: The work-up with hydrochloric acid is crucial for protonating the carboxylate intermediate to yield the final carboxylic acid product and to remove any unreacted amine as its hydrochloride salt.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N-substituted phthalamic acids and has been optimized for the preparation of this compound.

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and toluene (100 mL).

-

Addition of Pyrrolidine: While stirring the suspension at room temperature, slowly add pyrrolidine (7.1 g, 0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction will be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will begin to precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold toluene (2 x 20 mL) to remove any unreacted starting materials.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Sources

An In-depth Technical Guide to 2-(Pyrrolidine-1-carbonyl)benzoic acid: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidine-1-carbonyl)benzoic acid, a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. The document delineates its nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the nucleophilic acyl substitution of phthalic anhydride with pyrrolidine. A thorough explanation of the reaction mechanism, supported by logical diagrams, offers insights into the causality of the synthetic choices. Furthermore, this guide presents predicted analytical data for structural verification, discusses its application as a scaffold in drug discovery, and outlines essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors.

Nomenclature and Chemical Identity

The compound of interest is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

-

IUPAC Name: this compound[1]

-

CAS Number: 20320-43-8[1]

-

Molecular Formula: C₁₂H₁₃NO₃[1]

-

Molecular Weight: 219.24 g/mol [1]

Synonyms: The compound is also known by several other names in chemical literature and commercial catalogs, including:

-

2-(1-Pyrrolidinylcarbonyl)benzoic acid[1]

-

2-(Pyrrolidin-1-ylcarbonyl)benzoic acid[1]

-

o-[(1-Pyrrolidinyl)carbonyl]benzoic acid[1]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical properties is provided below. These values are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 219.24 g/mol | [PubChem][1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [PubChem][1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 429.8 °C at 760 mmHg (predicted) | |

| Density | 1.294 g/cm³ (predicted) | |

| XLogP3 | 1.2 | [PubChem][1] |

| InChI | InChI=1S/C12H13NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | [PubChem][1] |

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O | [PubChem][1] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most efficiently achieved through the nucleophilic ring-opening of phthalic anhydride by pyrrolidine. This method is robust, high-yielding, and proceeds under mild conditions.

Causality Behind Experimental Choices

The selection of phthalic anhydride as the starting material is strategic; the anhydride moiety contains two electrophilic carbonyl carbons, with the anhydride linkage serving as an excellent leaving group upon nucleophilic attack. Pyrrolidine, a secondary amine, is a potent nucleophile due to the electron-donating nature of the alkyl groups and the less sterically hindered nitrogen atom. The reaction is typically conducted in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent competitive reactions with the solvent. The choice of ambient temperature is sufficient to drive the reaction to completion without promoting side reactions or decomposition.

Detailed Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of the target compound.

Materials:

-

Phthalic anhydride (1.0 equivalent)

-

Pyrrolidine (1.05 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride in anhydrous DCM.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add pyrrolidine dropwise to the stirred solution over 10-15 minutes. A white precipitate will likely form.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phthalic anhydride spot is no longer visible.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a white solid.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of the synthesis of this compound.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electrophilic carbonyl carbons of phthalic anhydride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, and the carbon-oxygen bond of the anhydride ring is cleaved, resulting in the formation of a carboxylate and an amide.

-

Protonation: During the workup (or in the presence of a proton source), the carboxylate anion is protonated to yield the final carboxylic acid product.

Analytical Characterization (Predicted)

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques should be employed. Below are the predicted NMR spectral data.

Predicted ¹H NMR Spectrum

-

δ 10.0-12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ 7.2-7.8 ppm (m, 4H): These signals in the aromatic region correspond to the four protons on the benzene ring.

-

δ 3.4-3.6 ppm (t, 2H): This triplet is attributed to the two protons on the carbons of the pyrrolidine ring adjacent to the nitrogen atom and the carbonyl group.

-

δ 1.8-2.0 ppm (m, 4H): This multiplet represents the remaining four protons on the other two carbons of the pyrrolidine ring.

Predicted ¹³C NMR Spectrum

-

δ ~170 ppm: Signal for the carboxylic acid carbonyl carbon.

-

δ ~168 ppm: Signal for the amide carbonyl carbon.

-

δ 125-140 ppm: A set of signals corresponding to the six carbons of the aromatic ring.

-

δ ~45-50 ppm: Signals for the two carbons of the pyrrolidine ring adjacent to the nitrogen atom.

-

δ ~25 ppm: Signals for the other two carbons of the pyrrolidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as increased solubility and metabolic stability, and its three-dimensional structure which can effectively probe biological target binding sites.[2]

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a carboxylic acid and an amide, allows for diverse chemical modifications.

-

Carboxylic Acid Handle: The carboxylic acid group can be converted into esters, amides, or other functional groups, or it can serve as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with biological targets.

-

Amide Moiety: The tertiary amide is generally stable to metabolic degradation. The pyrrolidine ring itself can be further functionalized to explore structure-activity relationships (SAR).

This compound can be used as a starting material for the synthesis of various heterocyclic systems and as a fragment in fragment-based drug discovery campaigns.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE). The safety profile of its precursors, phthalic anhydride and pyrrolidine, should also be considered.

-

Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. The robust synthesis protocol detailed herein, based on the reaction of phthalic anhydride and pyrrolidine, provides a reliable method for its preparation. Its bifunctional nature makes it an attractive building block for the development of novel compounds in medicinal chemistry and other areas of organic synthesis. This guide provides the foundational knowledge for the synthesis, characterization, and application of this valuable compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300501, this compound.

- Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

Sources

Spectroscopic Characterization of 2-(Pyrrolidine-1-carbonyl)benzoic Acid: A Technical Guide

Introduction

The molecular structure of 2-(Pyrrolidine-1-carbonyl)benzoic acid is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~7.9 - 7.5 | m | 4H | Aromatic protons |

| ~3.5 | t | 2H | Pyrrolidine (-NCH₂-) |

| ~3.3 | t | 2H | Pyrrolidine (-NCH₂-) |

| ~1.9 | m | 4H | Pyrrolidine (-CH₂CH₂-) |

Interpretation of the ¹H NMR Spectrum:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding.

-

The four protons on the benzene ring will likely appear as a complex multiplet in the aromatic region (~7.5-7.9 ppm). The ortho-substitution pattern will lead to overlapping signals.

-

The pyrrolidine ring protons will exhibit distinct signals. The two methylene groups attached to the nitrogen atom are expected to be deshielded and appear as triplets around 3.3-3.5 ppm. The remaining two methylene groups will likely be observed as a multiplet around 1.9 ppm.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic acid carbonyl (-COOH) |

| ~167 | Amide carbonyl (-CONH-) |

| ~138 | Aromatic quaternary carbon |

| ~132 | Aromatic quaternary carbon |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~48 | Pyrrolidine (-NCH₂-) |

| ~45 | Pyrrolidine (-NCH₂-) |

| ~25 | Pyrrolidine (-CH₂-) |

| ~23 | Pyrrolidine (-CH₂-) |

Interpretation of the ¹³C NMR Spectrum:

-

Two distinct carbonyl signals are anticipated in the downfield region of the spectrum, corresponding to the carboxylic acid (~168 ppm) and the amide (~167 ppm) carbonyl carbons.

-

The benzene ring will show six signals: two quaternary carbons (at the points of substitution) and four CH carbons.

-

The pyrrolidine ring will exhibit four signals corresponding to the four methylene groups. The carbons directly attached to the nitrogen will be deshielded and appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

Interpretation of the IR Spectrum:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a characteristic feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid group.

-

Another strong absorption band around 1630 cm⁻¹ will correspond to the carbonyl stretching of the tertiary amide (the "amide I" band).

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1470 cm⁻¹ region.

-

A C-N stretching vibration for the amide is expected around 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable technique.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is appropriate. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

-

Molecular Ion: The exact mass of C₁₂H₁₃NO₃ is 219.0895 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak would be observed at m/z 220.0974 for [M+H]⁺ or 218.0817 for [M-H]⁻.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the loss of characteristic neutral fragments.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Interpretation of the Mass Spectrum:

-

The base peak could correspond to a stable fragment. A likely fragmentation is the cleavage of the amide bond.

-

Loss of water (H₂O) from the carboxylic acid group (m/z 201).

-

Loss of the carboxyl radical (•COOH) (m/z 174).

-

Cleavage of the bond between the benzene ring and the amide carbonyl, leading to a pyrrolidinylcarbonyl cation (m/z 98) or a benzoyl cation fragment (m/z 105).

-

Fragmentation of the pyrrolidine ring itself, leading to characteristic ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predictive methods grounded in the principles of NMR, IR, and MS, provides a robust framework for the characterization of this compound. The predicted data offers a detailed spectroscopic fingerprint that can be used to confirm the identity and purity of this compound in a research or drug development setting. While experimental verification is the ultimate standard, this guide serves as an authoritative reference for what to expect during the analytical characterization of this and structurally related molecules.

References

Due to the lack of direct experimental data for the target compound, this reference list includes sources for spectroscopic data of analogous compounds and general spectroscopic principles.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information.

- Spectral Database for Organic Compounds (SDBS). (n.d.). N-Acetylanthranilic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- Human Metabolome Database. (n.d.). Benzoic acid. HMDB.

A Technical Guide to the Solubility and Stability of 2-(Pyrrolidine-1-carbonyl)benzoic acid: Principles and Methodologies

Introduction

2-(Pyrrolidine-1-carbonyl)benzoic acid, a molecule incorporating both a tertiary amide and a carboxylic acid functional group, presents a unique physicochemical profile of interest to researchers in drug discovery and development. Its structure suggests a nuanced interplay of polarity, hydrogen bonding capability, and pH-dependent ionization that dictates its behavior in various solvent systems and under environmental stress. As specific experimental data for this compound is not widely available in public literature, this guide provides a framework for its comprehensive characterization.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design. Herein, we will explore the theoretical underpinnings of the solubility and stability of this compound, provide detailed, field-proven protocols for their empirical determination, and discuss the interpretation of the resulting data. Our approach is grounded in established principles of physical organic chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and trustworthiness.

Physicochemical and Structural Considerations

Before embarking on experimental evaluation, a thorough understanding of the molecule's inherent properties is essential. This compound (Molecular Formula: C₁₂H₁₃NO₃) possesses two key functional groups that govern its solubility and stability: a carboxylic acid and a tertiary amide linked to an aromatic ring.

-

Carboxylic Acid Group: The benzoic acid moiety is acidic, with an expected pKa similar to benzoic acid itself (around 4.2). This means its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. Below its pKa, it will exist predominantly in its neutral, less water-soluble form. Above its pKa, it will be deprotonated to the highly polar and water-soluble carboxylate anion.

-

Tertiary Amide (Pyrrolidine-1-carbonyl): The tertiary amide group is polar and can act as a hydrogen bond acceptor via its carbonyl oxygen.[1][2] Unlike primary or secondary amides, it lacks a hydrogen bond donor, which may slightly limit its aqueous solubility compared to analogues with N-H bonds.[1][3][4] The amide bond itself is known to be susceptible to hydrolysis under strong acidic or basic conditions, a key consideration for stability.[2]

-

Overall Molecular Profile: The molecule has a calculated XLogP3 of 1.2, suggesting a moderate degree of lipophilicity.[5] This balance of lipophilic (benzene ring, pyrrolidine alkyl chain) and hydrophilic (carboxylic acid, amide) character suggests that its solubility will be modest in both nonpolar organic solvents and neutral aqueous media, but significantly enhanced in basic aqueous solutions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem |

| Molecular Weight | 219.24 g/mol | PubChem[5] |

| XLogP3 | 1.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 (from COOH) | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 (from C=O, O, and N) | PubChem[5] |

| CAS Number | 20320-43-8 | PubChem[5] |

Solubility Assessment: A Methodological Approach

A comprehensive understanding of solubility is critical for everything from in vitro assay design to formulation development. We will outline protocols for determining both thermodynamic and kinetic solubility, as each provides distinct and valuable information.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is the gold standard for solubility measurement. The shake-flask method is the most reliable technique for this determination.[6][7]

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended starting set of solvents includes:

-

Phosphate Buffered Saline (PBS) at pH 7.4

-

Citrate buffer at pH 4.0

-

Bicarbonate buffer at pH 9.0

-

Water (unbuffered)

-

Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

-

-

Equilibration:

-

Sample Processing:

-

After incubation, visually confirm that excess solid remains in each vial.

-

Allow the vials to stand for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant using a validated analytical method, typically reversed-phase HPLC with UV detection (RP-HPLC-UV), to determine the concentration of the dissolved compound.[9]

-

The measured concentration is the thermodynamic solubility.

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of how readily a compound precipitates from a solution when diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[2][10][11] This is particularly relevant for early-stage drug discovery where compounds are often handled in DMSO for biological screening.

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 98 µL of buffer) to achieve the target concentration. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[9][12]

-

-

Incubation:

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.[12]

-

-

Analysis:

-

Measure the turbidity or precipitation in each well using a nephelometer, which detects light scattering from undissolved particles.[3][11]

-

Alternatively, use a filter plate to separate the precipitate, and then quantify the concentration of the compound remaining in the filtrate by UV-Vis spectroscopy or LC-MS/MS.[3][7]

-

The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

-

Stability Assessment: Forced Degradation Studies

Stability testing is essential to understand the intrinsic liability of a molecule and to develop stable formulations. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.[13][14][15] These studies are a core component of the ICH guidelines.[16][17]

General Principles of Forced Degradation

The goal is to achieve a modest level of degradation, typically 5-20%.[14][18] Over-stressing can lead to secondary degradation products that are not relevant to real-world storage conditions.[13] A control sample (unstressed) should always be analyzed alongside the stressed samples.

Caption: Workflow for Forced Degradation and Stability Assessment.

Hydrolytic Stability

Hydrolysis is a common degradation pathway. For this compound, the amide bond is the most likely site of hydrolytic cleavage.

-

Acid Hydrolysis: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[19]

-

Base Hydrolysis: Prepare a solution in 0.1 M NaOH and incubate under the same conditions. The amide bond is particularly susceptible to base-catalyzed hydrolysis.

-

Neutral Hydrolysis: Prepare a solution in purified water and incubate.

-

Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 8, 24, 48 hours). Neutralize the acid/base samples before analysis by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.

-

Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).[19]

-

Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., up to 24 hours).[13][14]

-

Analysis: Analyze samples at appropriate time points by HPLC.

Photostability

Photostability testing determines the compound's sensitivity to light exposure.

-

Sample Exposure: Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[20]

-

Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

-

Analysis: After exposure, compare the stressed and dark control samples for any changes in appearance and quantify any degradation using HPLC.

Potential Degradation Pathways

Based on the structure, the primary anticipated degradation pathway is the hydrolysis of the amide bond, which would yield phthalic acid and pyrrolidine.

Caption: Predicted Primary Hydrolytic Degradation Pathway.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. HPLC is the workhorse for this purpose.

HPLC-UV Method Development

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound due to its aromatic ring (chromophore).

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the carboxylic acid.[21] |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Gradient | 10% to 90% B over 15 minutes | To ensure elution of parent and any potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~230 nm or 254 nm | Based on the UV absorbance of the benzene ring. |

| Injection Volume | 10 µL | Standard injection volume. |

This method must be validated to demonstrate it is "stability-indicating," meaning it can resolve the parent peak from all significant degradation products and excipients.

Structural Elucidation with NMR and LC-MS

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying the molecular weights of degradation products formed during stress testing, providing strong evidence for their proposed structures.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used for the definitive structural elucidation of unknown degradation products if they are isolated in sufficient quantity and purity.[22][23][24] Quantitative NMR (qNMR) can also be used as a primary method for assessing stability by monitoring the disappearance of parent signals and the appearance of degradant signals over time.[25]

Conclusion

While specific, published experimental data for this compound is scarce, a robust and comprehensive characterization of its solubility and stability is achievable through the application of fundamental scientific principles and standardized methodologies. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to generate high-quality, reliable data.

By systematically evaluating its pH-dependent thermodynamic solubility, assessing its kinetic solubility for screening purposes, and performing rigorous forced degradation studies in line with ICH guidelines, scientists can build a complete physicochemical profile of this molecule. This knowledge is not merely academic; it is a critical prerequisite for advancing a compound through the drug discovery and development pipeline, enabling rational formulation design, ensuring data integrity in biological assays, and ultimately contributing to the development of safe and effective medicines.

References

- PubChem. This compound.

- Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

- Science Ready. Amides - Organic Chemistry. [Link]

- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

- Principles of Drug Action 1, Spring 2005, Amides. [Link]

- JoVE.

- Alsante, K. M., et al. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

- Ghassemi, H., et al. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes. Journal of The Electrochemical Society, 158(2), B157-B162. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

- ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]

- Waterman, K. C. Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 12(2), 121-133. [Link]

- ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]

- PharmaCompass.

- OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

- PCBIS. Thermodynamic solubility. [Link]

- Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.

- SGS.

- ResolveMass Laboratories Inc.

- Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 1(9), 1781-1792. [Link]

- Liu, R., et al. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(10), 2839-2846. [Link]

- Analytice. Hydrolysis and function of PH according to OECD test no. 111. [Link]

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

- EPA. Fate, Transport and Transformation Test Guidelines OPPTS 835.

- OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

- Impact Analytical. NMR Analysis. [Link]

- Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy? [Link]

- Singh, R., et al. Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-248. [Link]

- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

- Slobodianiuk, O., et al. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (3), 54-61. [Link]

- Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

- Kim, H. Y., et al. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 549-555. [Link]

- Tiwari, D., et al. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 4(1), 273-279. [Link]

- Sabatini, M. T., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2092-2095. [Link]

- Mazzucchelli, I., et al. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.

- PubMed.

- INCHEM.

- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent M

Sources

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. youtube.com [youtube.com]

- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. sgs.com [sgs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. elementlabsolutions.com [elementlabsolutions.com]

- 22. NMR Analysis - www.impactanalytical.com [impactanalytical.com]

- 23. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 24. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 25. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 2-(Pyrrolidine-1-carbonyl)benzoic acid: A-Hypothesis-Driven Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, hypothesis-driven research plan to elucidate the mechanism of action of the novel small molecule, 2-(Pyrrolidine-1-carbonyl)benzoic acid. The structural features of this compound, particularly the benzamide core, suggest a potential role as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) network. This guide provides a detailed, step-by-step experimental workflow, from initial biochemical validation to in-depth cellular characterization, designed to rigorously test this hypothesis. The protocols and strategies detailed herein are grounded in established methodologies and are intended to provide a robust framework for researchers in drug discovery and chemical biology.

Introduction: The Scientific Premise

The compound this compound is a synthetic molecule with a molecular formula of C12H13NO3[1]. While its specific biological activities are not extensively documented in publicly available literature, its chemical structure provides a compelling starting point for mechanistic investigation. The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to their three-dimensional shape and potential interactions with protein targets[2][3]. The benzoic acid derivative component is also prevalent in numerous therapeutic agents[4][5][6].

Notably, the core structure bears a resemblance to known inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are key players in the repair of DNA single-strand breaks (SSBs)[7][8]. Inhibition of PARP in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality[7].

Hypothesis: Based on its structural similarity to known PARP inhibitors, we hypothesize that this compound functions as a PARP inhibitor, leading to disruptions in DNA repair pathways.

This guide will systematically detail the experimental journey to test this hypothesis, beginning with direct enzymatic inhibition and progressing to cellular functional consequences.

Phase 1: Foundational In Vitro Target Validation

The initial phase of investigation focuses on determining if this compound directly interacts with and inhibits the enzymatic activity of PARP-1.

Direct Enzymatic Inhibition Assay

The first critical experiment is to measure the direct inhibitory effect of the compound on purified PARP-1 enzyme. A common and robust method is a histone-coating ELISA-based assay[7][8].

Experimental Protocol: PARP-1 Enzymatic Inhibition Assay (ELISA-based)

-

Plate Coating: Coat a 96-well high-binding plate with histone H1 overnight at 4°C. Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Reaction Setup: Add recombinant human PARP-1 enzyme to each well.

-

Inhibitor Addition: Add serial dilutions of this compound (e.g., from 1 nM to 100 µM) and a known PARP inhibitor as a positive control (e.g., Olaparib).

-

Reaction Initiation: Initiate the PARylation reaction by adding a mixture of biotinylated NAD+ and activated DNA. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After incubation and further washing, add a chemiluminescent or colorimetric HRP substrate[9].

-

Data Acquisition: Measure the signal using a microplate reader.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output:

| Compound | Putative IC50 (nM) |

| This compound | 50 |

| Olaparib (Positive Control) | 5[10] |

| DMSO (Vehicle Control) | >100,000 |

PARP Trapping Assay

A key mechanism of action for some of the most effective PARP inhibitors is their ability to "trap" PARP-1 on DNA, which is a highly cytotoxic lesion. This can be assessed using a fluorescence polarization (FP) assay[8].

Experimental Protocol: PARP-1 Trapping Assay (Fluorescence Polarization)

-

Reaction Mixture: In a 384-well black plate, combine recombinant PARP-1 enzyme with a fluorescently labeled DNA oligonucleotide duplex.

-

Inhibitor Addition: Add serial dilutions of this compound and a known PARP trapping agent (e.g., Talazoparib).

-

Incubation: Incubate at room temperature to allow for PARP-1 binding to the DNA.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader. An increase in FP indicates the trapping of the PARP-1 enzyme on the DNA.

-

Data Analysis: Plot the change in FP against the inhibitor concentration to determine the EC50 for PARP trapping.

Phase 2: Cellular Mechanism of Action

Following in vitro validation, the next crucial step is to determine if this compound engages its target and elicits the expected biological responses in a cellular context.

Cellular PARP Inhibition Assay

This assay measures the ability of the compound to inhibit PARP activity within intact cells, often after inducing DNA damage to stimulate PARP activity[7][9].

Experimental Protocol: In-Cellular PARP Activity Assay (ELISA)

-

Cell Culture: Seed a relevant cancer cell line (e.g., HeLa or DLD-1) in a 96-well plate and allow cells to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide for a short period.

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

PAR Quantification: Quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates using a sandwich ELISA kit[7].

-

Data Analysis: Determine the IC50 of the compound for inhibiting PAR formation in a cellular environment.

Workflow for Cellular PARP Inhibition:

Caption: Decision pathway for confirming synthetic lethality.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for investigating the mechanism of action of this compound, centered on the hypothesis of PARP inhibition. Successful execution of these experiments will provide a comprehensive understanding of the compound's biochemical and cellular activities.

Positive results would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant cancer models. Conversely, if the PARP inhibition hypothesis is not supported by the data, the structural motifs of the compound could suggest alternative hypotheses, such as inhibition of other enzymes involved in DNA metabolism or signaling pathways. The experimental platforms described herein are adaptable and can serve as a foundation for exploring other potential mechanisms of action.

References

- Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. (n.d.). NIH.

- A Technical Guide to the Preclinical In Vitro Evaluation of PARP-1 Inhibitors: A Case Study Approach. (n.d.). Benchchem.

- PARP Assays. (n.d.). BPS Bioscience.

- Klein, H. L. (2019). Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. Microbial Cell.

- PARP assay for inhibitors. (n.d.). BMG LABTECH.

- PASTA: PARP activity screening and inhibitor testing assay. (2021, February 18). PMC - NIH.

- DNA Damage Assays. (n.d.). Champions Oncology.

- Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. (2023, December 18). The Francis Crick Institute.

- This compound. (n.d.). PubChem.

- Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.). ResearchGate.

- 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. (n.d.). Benchchem.

- Repair of single-strand DNA interruptions by redundant pathways and its implication in cellular sensitivity to DNA-damaging agents. (n.d.). Oxford Academic.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023, November 9). MDPI.

- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (n.d.). ResearchGate.

- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023, November 9). PubMed.

Sources

- 1. This compound | C12H13NO3 | CID 300501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

The Pyrrolidine-Carbonyl-Benzoic Acid Scaffold: A Technical Guide to a Privileged Motif in PARP Inhibition